2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities.
Quinoline derivatives: Include compounds like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
2-Amino-2-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-amino-2-(1-methyl-2-oxoquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-7(9)6-8(11(14)15)10(13)12(16)17/h2-6,10H,13H2,1H3,(H,16,17) |
InChI Key |
DVNQJKXRCGGXSU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)C(C(=O)O)N |
Origin of Product |
United States |
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